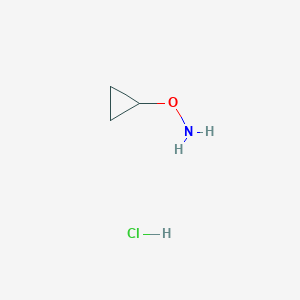
O-Cyclopropylhydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Cyclopropylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Utility
Precursor for N-Heterocycles
O-Cyclopropylhydroxylamine hydrochloride serves as a practical precursor for synthesizing N-heterocycles through a di-heteroatom [3,3]-sigmatropic rearrangement. This reaction allows for the efficient transformation of hydroxylamines into more complex structures, such as tetrahydroquinolines. The process is characterized by metal-free conditions that simplify the reaction setup and enhance yield .
Scalable Synthesis
Recent advancements have led to the development of scalable synthetic routes for producing O-cyclopropyl hydroxylamines. These methods have demonstrated that the compounds are bench-stable, allowing for easier handling and storage. The ability to synthesize these compounds in larger quantities makes them attractive for further research and industrial applications .
Reaction Mechanisms
[3,3]-Sigmatropic Rearrangement
The [3,3]-sigmatropic rearrangement involving O-cyclopropyl hydroxylamines is a crucial reaction pathway. This mechanism facilitates the conversion of simple hydroxylamines into more complex structures through a one-pot process that includes rearrangement, cyclization, and rearomatization. The resulting products exhibit diverse structural features that can be further functionalized .
Case Study 1: Synthesis of Tetrahydroquinolines
In a study focusing on the synthesis of substituted tetrahydroquinolines, O-cyclopropyl hydroxylamines were subjected to base-mediated conditions that resulted in high yields of the desired products. The research highlighted the versatility of these compounds in generating various substituted heterocycles efficiently .
Case Study 2: Industrial Applications
The scalable synthesis of O-cyclopropyl hydroxylamines has been explored for potential industrial applications. The mild reaction conditions and high yields make these compounds suitable for large-scale production, particularly in pharmaceutical chemistry where nitrogen-containing heterocycles are frequently required .
Summary Table: Key Properties and Applications
| Property/Application | Details |
|---|---|
| Chemical Structure | This compound |
| Synthesis Method | Scalable synthetic routes |
| Key Reaction | [3,3]-sigmatropic rearrangement |
| Applications | Precursor for N-heterocycles |
| Safety Classification | Harmful if swallowed or in contact with skin |
Eigenschaften
Molekularformel |
C3H8ClNO |
|---|---|
Molekulargewicht |
109.55 g/mol |
IUPAC-Name |
O-cyclopropylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c4-5-3-1-2-3;/h3H,1-2,4H2;1H |
InChI-Schlüssel |
XRFWKAODRFSVDG-UHFFFAOYSA-N |
SMILES |
C1CC1ON.Cl |
Kanonische SMILES |
C1CC1ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















